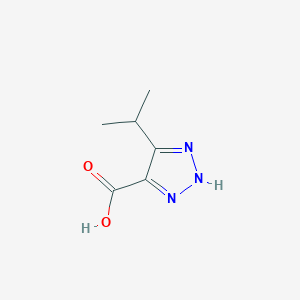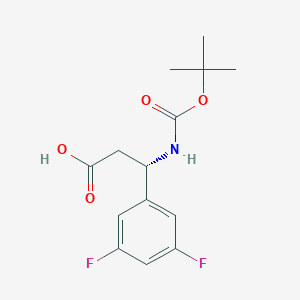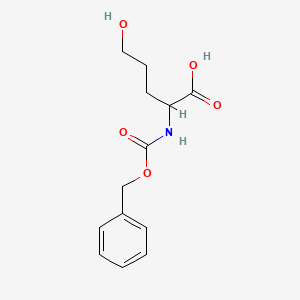![molecular formula C13H9F5N2O2 B13635520 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one is a synthetic compound known for its unique chemical structure and properties. It is often used in biochemical studies and has applications in various scientific fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one involves several steps. The starting materials typically include 3,5-difluoro-4-hydroxybenzaldehyde and 2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one. The reaction conditions often require a base catalyst and a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atoms.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol and DMSO. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: It is used as a fluorophore in various chemical assays and imaging techniques.
Biology: The compound is employed in RNA imaging studies, particularly in live-cell imaging due to its fluorescence properties.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to fluoresce upon binding to specific targets. In biological systems, it binds to RNA aptamers such as Spinach2 and Broccoli, which activates its fluorescence. This property makes it useful for imaging RNA in living cells. The molecular targets include RNA sequences that form specific secondary structures, allowing the compound to bind and fluoresce .
Comparación Con Compuestos Similares
Similar compounds to 4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one include:
3,5-Difluoro-4-hydroxybenzylidene imidazolinone (DFHBI): A synthetic analog of the GFP fluorophore used in biochemical studies.
Methanone, (4,5-difluoro-2-hydroxyphenyl)phenyl-: Another fluorophore with similar properties.
The uniqueness of this compound lies in its specific binding to RNA aptamers and its high fluorescence efficiency, making it particularly useful for live-cell imaging applications .
Propiedades
Fórmula molecular |
C13H9F5N2O2 |
|---|---|
Peso molecular |
320.21 g/mol |
Nombre IUPAC |
(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |
InChI |
InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4+ |
Clave InChI |
AWYCLBWNRONMQC-ONNFQVAWSA-N |
SMILES isomérico |
CC1=N/C(=C/C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |
SMILES canónico |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)






